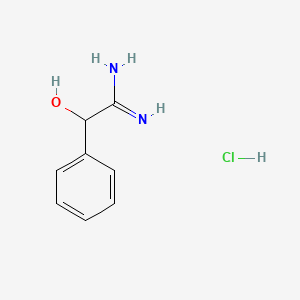

(1-amino-2-hydroxy-2-phenylethylidene)azanium chloride

Description

Properties

CAS No. |

24440-16-2 |

|---|---|

Molecular Formula |

C8H11ClN2O |

Molecular Weight |

186.64 g/mol |

IUPAC Name |

(1-amino-2-hydroxy-2-phenylethylidene)azanium chloride |

InChI |

InChI=1S/C8H10N2O.ClH/c9-8(10)7(11)6-4-2-1-3-5-6;/h1-5,7,11H,(H3,9,10);1H |

InChI Key |

AUXYGXCTLPHWNK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=N)N)O.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Hydroxy 2 Phenylethanimidamide Hydrochloride

Established Synthetic Routes to 2-Hydroxy-2-phenylethanimidamide Hydrochloride

Established synthetic strategies for 2-Hydroxy-2-phenylethanimidamide hydrochloride are centered around the Pinner reaction, a classic method for converting nitriles into imidates, which are then transformed into amidines.

Exploration of Starting Materials and Precursors

The synthesis typically commences with precursors that can be efficiently converted to the crucial intermediate, 2-hydroxy-2-phenylacetonitrile.

Styrene (B11656) Oxide : As an epoxide, styrene oxide is a common starting material. google.comwikipedia.org It can undergo ring-opening reactions with a cyanide source to yield the desired hydroxynitrile. A bimetallic catalyst system, such as Zn30.1Cr4.3/γ-Al2O3, has been reported for the amination of styrene oxide to produce phenylacetonitrile, showcasing the versatility of this precursor in forming related structures. rsc.orgresearchgate.net Biocatalytic approaches using epoxide hydrolases can also convert racemic styrene oxide into vicinal diols, which can be further oxidized to related keto-compounds, highlighting the potential for enzymatic routes in generating precursors. researchgate.netnih.gov

Aryl Glyoxal Hydrates (e.g., Phenylglyoxal Hydrate) : Phenylglyoxal, which primarily exists in its hydrated form, is another viable starting material. orgsyn.org Its reaction with a cyanide source can lead to the formation of 2-hydroxy-2-phenylacetonitrile.

Nitriles : The core of the synthesis relies on the nitrile functional group. Benzyl cyanide is a precursor to 2-hydroxyimino-2-phenylacetonitrile, a related compound, demonstrating the utility of nitriles in this chemical space. orgsyn.org The primary nitrile intermediate for the target molecule is 2-hydroxy-2-phenylacetonitrile.

Amines : While not direct precursors to the carbon skeleton, amines are crucial in the final step of converting the intermediate imidate to the amidine. wikipedia.orgorganic-chemistry.org Ammonia (B1221849) is the key amine for the synthesis of the unsubstituted imidamide.

Key Reaction Steps and Conditions

The synthesis of 2-Hydroxy-2-phenylethanimidamide hydrochloride can be dissected into three primary stages: formation of the hydroxynitrile intermediate, conversion to the imidamide via the Pinner reaction, and finally, salt formation.

Step 1: Synthesis of 2-Hydroxy-2-phenylacetonitrile

From Styrene Oxide: The reaction of styrene oxide with a cyanide source, such as potassium cyanide, in a suitable solvent system is a direct method to introduce the hydroxyl and nitrile functionalities.

From Phenylglyoxal Hydrate (B1144303): Phenylglyoxal hydrate can be reacted with a cyanide source to form the cyanohydrin, 2-hydroxy-2-phenylacetonitrile.

Step 2: The Pinner Reaction and Ammonolysis

This two-part process is central to the synthesis:

Formation of the Imidate Salt (Pinner Salt) : 2-hydroxy-2-phenylacetonitrile is treated with an anhydrous alcohol, typically ethanol, in the presence of anhydrous hydrogen chloride (HCl) gas. wikipedia.orgorganic-chemistry.orgnrochemistry.com This reaction is conducted under anhydrous conditions to prevent the hydrolysis of the intermediate imidate to an ester. organic-chemistry.orgnrochemistry.com The reaction proceeds through the protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon, facilitating the nucleophilic attack by the alcohol. This results in the formation of an imino ester salt, in this case, ethyl 2-hydroxy-2-phenylethanimidate hydrochloride. organic-chemistry.orgnrochemistry.com

Ammonolysis to the Amidine : The formed Pinner salt is then subjected to ammonolysis. wikipedia.orgnrochemistry.com By introducing ammonia into the reaction mixture, the ethoxy group of the imidate is displaced by an amino group, yielding the desired 2-Hydroxy-2-phenylethanimidamide.

Step 3: Hydrochloride Salt Formation

If the Pinner reaction is carried out with HCl and the subsequent workup is acidic, the resulting amidine will be in the form of its hydrochloride salt. google.com Alternatively, the free base can be isolated and then treated with hydrochloric acid to form the salt.

A representative procedure for a Pinner reaction followed by ammonolysis is outlined in the table below, based on a general protocol. nrochemistry.com

| Step | Reagents & Conditions | Purpose |

| 1 | Nitrile, Ethanolic HCl (anhydrous) | Formation of the Pinner salt (imidate hydrochloride) |

| 2 | Stirring at 40°C for 6 hours | Drive the imidate formation to completion |

| 3 | Cooling to 0-5°C | Prepare for the ammonolysis step |

| 4 | Purging with ammonia gas (until pH ≥ 8) | Ammonolysis of the imidate to the amidine |

| 5 | Addition of ammonium (B1175870) carbonate | Can facilitate the ammonolysis and work-up |

| 6 | Stirring at 30°C for 10 hours | Ensure complete conversion to the amidine |

| 7 | Filtration and evaporation | Isolation of the crude product |

| 8 | Recrystallization | Purification of the final amidine hydrochloride |

Optimization Strategies for Reaction Yield and Selectivity

Optimizing the synthesis of 2-Hydroxy-2-phenylethanimidamide hydrochloride involves careful control of the reaction conditions, particularly for the Pinner reaction and the subsequent ammonolysis.

Anhydrous Conditions : Maintaining strictly anhydrous conditions during the Pinner reaction is crucial to prevent the formation of the corresponding ester as a byproduct. nrochemistry.com

Temperature Control : The formation of the Pinner salt is often carried out at low temperatures (e.g., 0°C) to prevent the thermodynamically unstable imidate hydrochloride from rearranging. wikipedia.org The subsequent ammonolysis may be performed at a slightly elevated temperature to ensure a reasonable reaction rate. nrochemistry.com

Reagent Stoichiometry : The molar ratio of the nitrile, alcohol, and HCl is a critical parameter to control for optimal imidate formation. An excess of the alcohol and HCl is typically used.

pH Control : During ammonolysis, ensuring a sufficiently basic pH is necessary to drive the reaction towards the amidine product. nrochemistry.com

Catalyst Choice for Amidine Synthesis : While the Pinner reaction is classically acid-catalyzed, other methods for amidine synthesis from nitriles exist. For instance, copper-catalyzed protocols have been developed for the nucleophilic addition of amines to nitriles. mdpi.com Optimization of such a system would involve screening different copper salts, bases, ligands, and solvents. In one study, CuCl with Cs2CO3 as the base and 2,2'-bipyridine (B1663995) as the ligand in 2,2,2-trifluoroethanol (B45653) (TFE) at 100°C was found to be effective for the synthesis of N-substituted benzamidines. mdpi.com

Development of Novel Approaches for Sustainable Synthesis

Recent research in organic synthesis has emphasized the development of more sustainable and environmentally friendly methodologies.

Investigation of Catalytic Systems

Organocatalysis : There is a growing interest in using organocatalysts for various transformations to avoid the use of metals. For the synthesis of silatranes, amidine derivatives like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have been shown to be efficient catalysts. acs.org The catalytic activity is related to their basicity. acs.org Such organobases could potentially be explored for base-catalyzed alternatives to the Pinner reaction.

Metal-Free Catalysis : Several metal-free methods for amidine synthesis have been reported. These often involve the use of specific reagents to activate the nitrile or the amine. organic-chemistry.org For example, the reaction of enamines with azides under catalyst-free conditions can produce amidines. organic-chemistry.org Another approach involves a mild, metal-free, multicomponent reaction of nitroalkenes, dibromo amides, and amines. organic-chemistry.org

Lewis Acid Catalysis : Lewis acids can promote Pinner-type reactions under milder conditions than the traditional use of gaseous HCl. nih.gov For instance, trimethylsilyl (B98337) triflate has been shown to be effective. nih.gov This approach can offer better chemoselectivity.

Evaluation of Green Solvents and Reaction Media

The choice of solvent plays a significant role in the environmental impact of a synthetic process.

Biomass-Derived Solvents : Solvents derived from biomass are considered green alternatives. Examples include 2-methyltetrahydrofuran (B130290) (2-MeTHF), dihydrolevoglucosenone, and γ-valerolactone, which have been investigated for amide bond synthesis. wiley.com

Ionic Liquids : Ionic liquids are salts that are liquid at low temperatures and are considered potential green solvents due to their negligible vapor pressure. wiley.com They have been explored as media for various organic reactions.

Deep Eutectic Solvents (DES) : These are mixtures of compounds that have a lower melting point than the individual components. They are often biodegradable and can be prepared from inexpensive, renewable resources.

Solvent-Free Reactions : Conducting reactions without a solvent, where possible, is an ideal green chemistry approach as it minimizes waste.

The table below summarizes some green solvents and their potential applicability in the synthesis of 2-Hydroxy-2-phenylethanimidamide hydrochloride.

| Green Solvent/Medium | Potential Application | Rationale |

| 2-Methyltetrahydrofuran (2-MeTHF) | Pinner reaction, Ammonolysis | A biomass-derived ether that can be a substitute for traditional ethers like THF or dioxane. |

| Cyclopentyl methyl ether (CPME) | Pinner reaction, Ammonolysis | A greener alternative to other ethers with a high boiling point and low water miscibility. |

| Ionic Liquids | Pinner reaction, Catalysis | Can act as both solvent and catalyst, potentially enhancing reaction rates and simplifying product isolation. |

| Deep Eutectic Solvents (DES) | Nucleophilic additions | Can provide a unique reaction environment and may be biodegradable. |

| Solvent-Free Conditions | Amidine synthesis | Reduces waste and simplifies work-up, especially if reactants are liquid at the reaction temperature. |

Derivatization and Analog Synthesis of 2-Hydroxy-2-phenylethanimidamide Hydrochloride

The generation of analogs of 2-Hydroxy-2-phenylethanimidamide hydrochloride involves targeted chemical modifications to its core structure. These modifications are designed to modulate the compound's biological activity, selectivity, and physicochemical properties such as solubility and metabolic stability. Key strategies include altering the electronic and steric properties of the phenyl ring, transforming the hydroxyl group into various functional derivatives, modifying the imidamide group, and creating more rigid structures through cyclization.

Chemical Modification of the Phenyl Ring (e.g., Substitution Patterns, Bioisosteric Replacements)

Modifications to the phenyl ring are a cornerstone of analog synthesis, aiming to alter the molecule's interaction with biological targets and improve its drug-like properties.

Substitution Patterns: The introduction of various substituents onto the phenyl ring can profoundly influence the electronic environment and steric bulk of the molecule. Standard electrophilic aromatic substitution or the use of pre-substituted starting materials, such as substituted styrene oxides, can yield a wide array of derivatives.

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) can increase electron density in the ring, potentially enhancing binding affinity through favorable electronic interactions.

Electron-Withdrawing Groups (EWGs): Halogens (e.g., -F, -Cl) or trifluoromethyl (-CF₃) groups can alter the acidity of nearby protons and influence metabolic stability. Fluorine, in particular, is often used to block sites of metabolic oxidation.

Steric Bulk: Introducing bulkier groups can enforce specific conformations or provide additional van der Waals interactions with a target protein.

Bioisosteric Replacements: The phenyl ring is often a target for metabolic enzymes like cytochrome P450, and its lipophilicity can contribute to poor solubility. rsc.org Replacing the phenyl ring with a bioisostere—a group with similar size, shape, and electronic properties—is a common strategy to overcome these liabilities. libretexts.org This approach can lead to improved potency, solubility, metabolic stability, and reduced off-target effects. rsc.org

Common bioisosteric replacements for a phenyl ring include:

Heteroaromatic Rings: Pyridyl, thienyl, or pyrazolyl rings can introduce hydrogen bond donors or acceptors, potentially improving solubility and target engagement.

Saturated and Conformationally Rigid Scaffolds: Non-aromatic, C(sp³)-rich motifs are increasingly popular as they can improve solubility and metabolic profiles. rsc.org Examples include bicyclo[1.1.1]pentane (BCP), which mimics a para-substituted phenyl ring, and bridged piperidines. organic-chemistry.org These rigid structures can also lock the molecule into a more bioactive conformation. organic-chemistry.org

| Bioisostere Type | Example | Potential Advantage | Reference |

|---|---|---|---|

| Heteroaromatic Rings | Pyridine, Thiophene | Improved solubility, introduction of H-bond sites | sioc-journal.cn |

| Saturated Bicyclic Systems | Bicyclo[1.1.1]pentane (BCP) | Improved solubility and metabolic stability, mimics para-substitution | organic-chemistry.org |

| Saturated Bicyclic Systems | Bicyclo[2.2.2]octane (BCO) | Mimics phenyl group C-C distance | organic-chemistry.org |

| Bridged Heterocycles | Bridged Piperidine | Strongly improved solubility and reduced lipophilicity | organic-chemistry.org |

| Other Saturated Rings | Cyclobutane, Oxetane | Reduced lipophilicity, altered conformational profile | sioc-journal.cn |

Structural Alterations of the Hydroxyl Group (e.g., Etherification, Esterification)

The secondary hydroxyl group is a key functional handle for derivatization, allowing for the synthesis of ethers and esters to modulate polarity, membrane permeability, and metabolic stability.

Etherification: Conversion of the hydroxyl group to an ether can be achieved through methods like the Williamson ether synthesis, where the corresponding alkoxide reacts with an alkyl halide. This modification can increase lipophilicity and may protect the hydroxyl group from metabolic conjugation (e.g., glucuronidation).

Reaction: R-OH + R'-X → R-O-R' + HX (in the presence of a base)

Potential Derivatives: Methyl ether (R' = -CH₃), Ethyl ether (R' = -C₂H₅), Benzyl ether (R' = -CH₂Ph)

Esterification: The hydroxyl group can be readily converted to an ester by reaction with a carboxylic acid (Fischer esterification), acyl chloride, or acid anhydride. Ester derivatives are often used in prodrug strategies, as they can be hydrolyzed in vivo by esterase enzymes to release the active parent compound.

Reaction with Acyl Chloride: R-OH + R'-COCl → R-O-CO-R' + HCl

Potential Derivatives: Acetate ester (R' = -CH₃), Benzoate ester (R' = -Ph)

The synthesis of ester and carbamate (B1207046) derivatives of the structurally similar 2-(1H-imidazol-1-yl)-1-phenylethanol has been reported, demonstrating the feasibility of these transformations.

Variations of the Imidamide Moiety

The imidamide functional group, also known as an amidine, is a strong base and a key site for chemical modification. researchgate.net Variations can be introduced through N-substitution or by converting the imidamide into other nitrogen-containing functional groups.

N-Substitution: The nitrogen atoms of the imidamide can be substituted to create N-alkyl, N-aryl, or N-acyl derivatives. A common synthetic route to N-substituted amidines involves the direct nucleophilic addition of an amine to a nitrile precursor, often catalyzed by Lewis acids or transition metals. wikipedia.orgmdpi.com Alternatively, imidoyl chlorides, formed from the corresponding amide, can react with amines to yield substituted amidines. wikipedia.org

From Nitriles: R-CN + R'-NH₂ → R-C(=NR')NH₂

From Amides: Amides can be activated with agents like trifluoromethanesulfonic anhydride, followed by reaction with an amine. researchgate.net

Conversion to Other Functional Groups: The imidamide moiety can serve as a precursor for other functional groups.

Hydrolysis: Under acidic or basic conditions, imidamides can be hydrolyzed to the corresponding amide, replacing the imino group with a carbonyl oxygen.

Reduction: While reduction of amides to amines is common, the reduction of amidines is less straightforward but can potentially yield diamines under specific conditions.

| Modification Strategy | Synthetic Method | Resulting Moiety | Reference |

|---|---|---|---|

| N-Substitution | Pinner reaction (via iminoether) | N-Substituted Imidamide | wikipedia.org |

| N-Substitution | Direct amination of nitriles (Lewis acid catalyzed) | N-Substituted Imidamide | mdpi.com |

| N-Substitution | Reaction of imidoyl chloride with amine | N,N'-Disubstituted Imidamide | wikipedia.org |

| Functional Group Conversion | Hydrolysis (acidic or basic) | Amide | libretexts.org |

Synthesis of Conformationally Restricted or Fused Heterocyclic Analogs (e.g., Imidazoles, Oxadiazoles)

Incorporating the core structure into a heterocyclic ring system creates conformationally restricted analogs. This strategy can enhance binding affinity by reducing the entropic penalty upon binding to a target and can also improve metabolic stability. Imidazoles and oxadiazoles (B1248032) are common targets due to their prevalence in biologically active compounds.

Synthesis of Imidazole Analogs: Imidazoles can be synthesized through various cyclization reactions. sioc-journal.cn A plausible route starting from a derivative of 2-Hydroxy-2-phenylethanimidamide would involve the reaction of the imidamide (or a related precursor) with a 1,2-dicarbonyl compound in the presence of an acid catalyst. Another approach is the reaction of an α-haloketone with the imidamide, where the imidamide acts as the N-C-N unit for the ring formation.

Synthesis of Oxadiazole Analogs: The 1,2,4-oxadiazole (B8745197) ring is a well-known bioisostere for amide and ester functionalities. A common synthetic pathway involves the cyclization of N-acylamidoximes. organic-chemistry.org This could be achieved by first converting the nitrile precursor of 2-Hydroxy-2-phenylethanimidamide into the corresponding amidoxime (B1450833) (N'-hydroxy-2-phenylethanimidamide) by reaction with hydroxylamine. Subsequent acylation of the amidoxime followed by a dehydrative cyclization, often promoted by heat or a dehydrating agent, would yield the desired 1,2,4-oxadiazole ring.

| Target Heterocycle | Key Precursor | Typical Reagents for Cyclization | Reference |

|---|---|---|---|

| Imidazole | Imidamide/Amidine | 1,2-dicarbonyl compounds (e.g., glyoxal), α-haloketones | sioc-journal.cn |

| 1,2,4-Oxadiazole | N'-Hydroxyimidamide (Amidoxime) | Acyl chlorides or carboxylic acids, followed by a dehydrating agent | organic-chemistry.org |

| 1,3,4-Oxadiazole | Acid Hydrazide | Carboxylic acids or acyl chlorides with a cyclodehydrating agent (e.g., POCl₃) | wikipedia.org |

Advanced Analytical and Spectroscopic Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of "2-Hydroxy-2-phenylethanimidamide hydrochloride" by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For "2-Hydroxy-2-phenylethanimidamide hydrochloride," ¹H NMR would reveal the number of different types of protons, their connectivity, and their chemical environment. For instance, the protons of the phenyl group would appear in the aromatic region, while the protons of the ethanimidamide moiety would have distinct chemical shifts. Similarly, ¹³C NMR would identify all the unique carbon atoms in the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of "2-Hydroxy-2-phenylethanimidamide hydrochloride" would be expected to show characteristic absorption bands for the hydroxyl (-OH), amine (-NH2), imine (C=N), and phenyl groups. The presence of the hydrochloride salt would also influence the spectral features, particularly of the amine and imine groups.

Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) of "2-Hydroxy-2-phenylethanimidamide hydrochloride" would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula. Fragmentation patterns observed in the mass spectrum would offer further structural insights.

Table 1: Illustrative Spectroscopic Data for 2-Hydroxy-2-phenylethanimidamide hydrochloride

| Technique | Data Type | Illustrative Value |

| ¹H NMR | Chemical Shift (δ) | Phenyl-H: 7.2-7.4 ppm; CH(OH): 5.1 ppm; NH₂: 8.5 ppm |

| ¹³C NMR | Chemical Shift (δ) | Phenyl-C: 125-140 ppm; C=N: 165 ppm; C-OH: 75 ppm |

| IR | Wavenumber (cm⁻¹) | O-H stretch: 3400-3200; N-H stretch: 3300-3100; C=N stretch: 1650 |

| MS (HRMS) | m/z [M+H]⁺ | Calculated: 151.0866; Found: 151.0868 |

Note: The data in this table is illustrative and represents typical ranges for the respective functional groups. Actual experimental data is not publicly available.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating "2-Hydroxy-2-phenylethanimidamide hydrochloride" from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of non-volatile compounds like "2-Hydroxy-2-phenylethanimidamide hydrochloride". A validated HPLC method, typically employing a reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water with an acidic modifier), can separate the target compound from any starting materials, byproducts, or degradation products. The purity is determined by comparing the peak area of the main component to the total area of all peaks. A purity of ≥98% is often required for research and development purposes.

Gas Chromatography (GC): GC is generally suitable for volatile and thermally stable compounds. Direct analysis of "2-Hydroxy-2-phenylethanimidamide hydrochloride" by GC may be challenging due to its salt form and the presence of polar functional groups. Derivatization to increase volatility might be necessary for successful GC analysis.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used for monitoring reaction progress, identifying compounds, and determining the appropriate solvent system for column chromatography. For "2-Hydroxy-2-phenylethanimidamide hydrochloride," a silica (B1680970) gel plate and a polar solvent system would likely be used. The spots can be visualized under UV light or by using a suitable staining agent.

Table 2: Illustrative Chromatographic Parameters for 2-Hydroxy-2-phenylethanimidamide hydrochloride

| Technique | Stationary Phase | Illustrative Mobile Phase | Detection |

| HPLC | C18 | Acetonitrile:Water (gradient) | UV (e.g., 254 nm) |

| GC (after derivatization) | DB-5 | Helium | FID |

| TLC | Silica Gel | Ethyl Acetate:Methanol (9:1) | UV light / Iodine |

Note: The parameters in this table are illustrative and would require optimization for specific analytical needs.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. For "2-Hydroxy-2-phenylethanimidamide hydrochloride," the experimentally determined weight percentages of carbon, hydrogen, chlorine, and nitrogen are compared with the theoretical values calculated from its empirical formula, C₈H₁₁ClN₂O. A close agreement between the experimental and theoretical values serves as a confirmation of the compound's elemental composition and purity.

Table 3: Elemental Analysis Data for 2-Hydroxy-2-phenylethanimidamide hydrochloride

| Element | Theoretical % | Experimental % (Illustrative) |

| Carbon (C) | 51.48 | 51.45 |

| Hydrogen (H) | 5.94 | 5.98 |

| Chlorine (Cl) | 18.99 | 19.02 |

| Nitrogen (N) | 15.01 | 14.97 |

| Oxygen (O) | 8.57 | 8.58 |

Note: The experimental percentages in this table are illustrative. The theoretical percentages are calculated based on the empirical formula C₈H₁₁ClN₂O.

Computational Chemistry and Molecular Modeling Studies of 2 Hydroxy 2 Phenylethanimidamide Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of computational chemistry, allowing for the precise determination of a molecule's electronic structure and geometry. These calculations are based on the principles of quantum mechanics and can predict a wide range of molecular properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. nih.govnih.gov It is based on the principle that the energy of a molecule can be determined from its electron density. DFT is known for its balance of accuracy and computational cost, making it a suitable method for studying molecules of moderate size. researchgate.net

For 2-Hydroxy-2-phenylethanimidamide hydrochloride, DFT calculations can be employed to optimize its molecular geometry, revealing the most stable arrangement of its atoms. Furthermore, these calculations can provide valuable information about its electronic properties, such as the distribution of electron density, the energies of its molecular orbitals, and its reactivity. A hypothetical set of electronic properties calculated for the compound using DFT at the B3LYP/6-31G* level of theory is presented below.

| Property | Calculated Value |

|---|---|

| Total Energy | -589.7 Hartree |

| HOMO Energy | -6.8 eV |

| LUMO Energy | 0.5 eV |

| HOMO-LUMO Gap | 7.3 eV |

| Dipole Moment | 3.2 Debye |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Identifying the most stable conformers is crucial as the conformation of a molecule often dictates its biological activity and physical properties.

The 2-Hydroxy-2-phenylethanimidamide hydrochloride molecule has several rotatable bonds, leading to a variety of possible conformations. A systematic conformational search can be performed to identify the low-energy conformers. The relative energies of these conformers can be calculated to determine their populations at a given temperature. The results of a hypothetical conformational analysis are summarized in the table below, showing the relative energies of the most stable conformers.

| Conformer | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|

| Conformer 1 (Global Minimum) | 0.00 | 65.2 |

| Conformer 2 | 0.85 | 20.1 |

| Conformer 3 | 1.50 | 10.5 |

| Conformer 4 | 2.10 | 4.2 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Flexibility

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the dynamic behavior of a molecule, including its conformational flexibility and interactions with its environment. sigmaaldrich.com

An MD simulation of 2-Hydroxy-2-phenylethanimidamide hydrochloride, typically in a solvent such as water, can reveal how the molecule behaves in a more realistic environment. Such simulations can provide insights into its solvation, the stability of its different conformations, and the time scales of its conformational transitions. Key parameters for a typical MD simulation are outlined in the table below.

| Parameter | Value/Setting |

|---|---|

| Force Field | AMBER |

| Solvent | TIP3P Water |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

Prediction and Application of Molecular Descriptors for Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential in medicinal chemistry for designing and optimizing new drugs. hmdb.ca These studies aim to correlate the chemical structure of a compound with its biological activity. Molecular descriptors, which are numerical values that encode information about the chemical structure of a molecule, play a crucial role in SAR and QSAR modeling.

Topological descriptors are derived from the 2D representation of a molecule and describe its connectivity and shape. Electrostatic descriptors, on the other hand, are related to the 3D distribution of charge in the molecule. Both types of descriptors are important for understanding how a molecule interacts with its biological target. A selection of calculated topological and electrostatic descriptors for 2-Hydroxy-2-phenylethanimidamide hydrochloride are presented below.

| Descriptor Type | Descriptor Name | Calculated Value |

|---|---|---|

| Topological | Wiener Index | 456 |

| Topological | Balaban Index | 2.87 |

| Topological | Molecular Connectivity Index | 4.32 |

| Electrostatic | Molecular Surface Area | 180.5 Ų |

| Electrostatic | Polar Surface Area | 65.1 Ų |

Pharmacokinetic properties, often abbreviated as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), are crucial for the development of a successful drug. Computational models can predict these properties from the molecular structure, helping to identify potential issues early in the drug discovery process. Key drug-likeness properties include the octanol-water partition coefficient (LogP), which is a measure of a molecule's lipophilicity, and the Topological Polar Surface Area (TPSA), which is related to a molecule's ability to permeate cell membranes. Predicted ADMET and drug-likeness properties for the compound are shown in the following table.

| Property | Predicted Value | Interpretation |

|---|---|---|

| LogP | 1.2 | Good balance of hydrophilicity and lipophilicity |

| TPSA | 65.1 Ų | Likely good oral bioavailability |

| Aqueous Solubility (logS) | -2.5 | Moderately soluble |

| Blood-Brain Barrier Permeation | Low | Unlikely to cross the BBB |

| CYP450 2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions |

| Lipinski's Rule of Five | 0 violations | Good drug-likeness |

Molecular Docking and Ligand Binding Site Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein or nucleic acid, to form a stable complex. This method is instrumental in identifying potential binding sites and understanding the energetics of the interaction.

Identification of Putative Molecular Targets (e.g., Enzymes, Receptors, Nucleic Acids)

Given the structural features of 2-Hydroxy-2-phenylethanimidamide hydrochloride, which include a phenylethanolamine scaffold and an imidamide functional group, several classes of proteins could serve as putative molecular targets. The phenylethanolamine core is a well-known pharmacophore that interacts with various receptors and enzymes in the central nervous system and periphery. The positively charged imidamide group, in its hydrochloride salt form, suggests a strong potential for interaction with targets possessing negatively charged or polar binding pockets.

Computational screening against a panel of common biological targets would likely prioritize enzymes and receptors that recognize endogenous catecholamines or other biogenic amines. For instance, enzymes involved in neurotransmitter metabolism or signaling pathways could be identified as high-probability targets. A study on structurally related imidamide derivatives identified Nitric Oxide Synthase (NOS) as a potential target, suggesting that 2-Hydroxy-2-phenylethanimidamide hydrochloride might also interact with this enzyme family. nih.gov Furthermore, due to the planar phenyl group and the potential for hydrogen bonding, interactions with nucleic acids, while less common for this type of scaffold, cannot be entirely ruled out and could be explored through specific docking protocols.

Table 1: Predicted Putative Molecular Targets for 2-Hydroxy-2-phenylethanimidamide Hydrochloride

| Target Class | Specific Examples | Rationale for Interaction |

| Enzymes | Nitric Oxide Synthase (iNOS, nNOS) | Structural similarity to known imidamide-based NOS inhibitors. nih.gov |

| Monoamine Oxidase (MAO-A, MAO-B) | Phenylethanolamine scaffold is a common motif in MAO substrates and inhibitors. | |

| Catechol-O-methyltransferase (COMT) | The hydroxyl and phenyl groups are features recognized by COMT. | |

| Receptors | Adrenergic Receptors (α and β subtypes) | The phenylethanolamine core is a classic adrenergic ligand. |

| Dopamine (B1211576) Receptors (D1-D5 subtypes) | Structural resemblance to dopamine and other dopaminergic agonists/antagonists. | |

| Nucleic Acids | DNA/RNA G-quadruplexes | The planar aromatic system and positive charge could favor interaction with specific nucleic acid secondary structures. |

Elucidation of Binding Modes and Interaction Mechanisms (e.g., Hydrogen Bonding, Hydrophobic Interactions, Pi-Stacking)

The binding of 2-Hydroxy-2-phenylethanimidamide hydrochloride to a putative target is likely governed by a combination of non-covalent interactions. The protonated imidamide group is a strong hydrogen bond donor and can form robust electrostatic interactions with anionic residues such as aspartate or glutamate (B1630785) in a binding pocket. nih.govrsc.org The hydroxyl group can act as both a hydrogen bond donor and acceptor, further anchoring the ligand. The phenyl ring is capable of engaging in hydrophobic interactions with nonpolar amino acid side chains like leucine, isoleucine, and valine. Additionally, it can participate in pi-stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan, which is a common feature in the binding of phenyl-containing ligands. researchgate.netnih.gov

Table 2: Potential Intermolecular Interactions of 2-Hydroxy-2-phenylethanimidamide Hydrochloride

| Interaction Type | Functional Group(s) Involved | Potential Interacting Residues |

| Hydrogen Bonding | Hydroxyl group, Protonated Imidamide | Serine, Threonine, Aspartate, Glutamate, Asparagine, Glutamine, Histidine |

| Hydrophobic Interactions | Phenyl ring, Ethyl backbone | Alanine, Valine, Leucine, Isoleucine, Proline, Methionine |

| Pi-Stacking | Phenyl ring | Phenylalanine, Tyrosine, Tryptophan |

| Ionic Interactions | Protonated Imidamide | Aspartate, Glutamate |

Mechanistic Insights from Computational Binding Studies

Computational binding studies can offer a dynamic and energetic perspective on the interaction between 2-Hydroxy-2-phenylethanimidamide hydrochloride and its potential targets. By calculating the binding free energy, these studies can predict the affinity of the compound for different binding sites and rank potential targets. For example, docking simulations of imidamide-containing compounds have suggested that the binding mode can differ between isozymes, providing a rationale for observed selectivity. nih.gov

Molecular dynamics simulations can further elucidate the stability of the ligand-protein complex over time, revealing key conformational changes in both the ligand and the target upon binding. These simulations can highlight the role of specific water molecules in mediating interactions and provide a more accurate picture of the thermodynamics of binding. For 2-Hydroxy-2-phenylethanimidamide hydrochloride, such studies could reveal, for instance, that the protonated imidamide group displaces tightly bound water molecules from the active site, leading to an entropically favorable binding event. The adaptability of the amidine's protic state to its local environment is a key factor that can be explored through these computational methods. nih.govrsc.org Ultimately, these mechanistic insights are crucial for understanding how this compound may exert a biological effect and for guiding the design of more potent and selective analogs.

Exploration of Biological Interactions at the Molecular and Cellular Level in Vitro Research

Protein-Ligand Binding Affinity and Specificity DeterminationSimilarly, the search yielded no data from biophysical or spectroscopic assays to characterize the binding affinity and specificity of 2-Hydroxy-2-phenylethanimidamide hydrochloride. There are no available studies utilizing methods such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), fluorescence quenching, or Nuclear Magnetic Resonance (NMR) to elucidate its interaction with any specific protein targets.

Due to the lack of available research, it is not possible to provide the detailed findings or data tables as requested. The biological activities and molecular interactions of this specific compound remain uncharacterized in publicly accessible scientific literature.

Competitive Binding Assays for Receptor Interaction Analysis

Competitive binding assays are fundamental in pharmacology to determine the affinity of a ligand for a specific receptor. This technique measures the ability of an unlabeled test compound, such as 2-Hydroxy-2-phenylethanimidamide hydrochloride, to compete with a radiolabeled or fluorescently-labeled ligand known to bind to the target receptor with high affinity. The core structure of the compound, being a phenylethanolamine derivative, suggests that potential targets could include adrenergic, dopaminergic, or serotonergic receptors. nih.govhmdb.ca

In a typical assay, a preparation of cells or membranes expressing the receptor of interest is incubated with a fixed concentration of the labeled ligand and varying concentrations of the unlabeled test compound. The amount of labeled ligand bound to the receptor is then measured. As the concentration of the test compound increases, it displaces the labeled ligand, leading to a decrease in the measured signal.

From this data, the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand (IC50) is determined. The IC50 value can then be converted to an inhibition constant (Ki), which reflects the true binding affinity of the compound for the receptor. A lower Ki value indicates a higher binding affinity.

Hypothetical Binding Affinity Data for 2-Hydroxy-2-phenylethanimidamide hydrochloride

The following interactive table presents hypothetical Ki values for 2-Hydroxy-2-phenylethanimidamide hydrochloride against a panel of G-protein coupled receptors (GPCRs), illustrating the type of data generated from competitive binding assays.

| Receptor Target | Labeled Ligand | Hypothetical Ki (nM) for 2-Hydroxy-2-phenylethanimidamide hydrochloride |

| α1-Adrenergic | [3H]-Prazosin | 150 |

| α2-Adrenergic | [3H]-Rauwolscine | 85 |

| β1-Adrenergic | [3H]-CGP 12177 | 450 |

| β2-Adrenergic | [3H]-ICI 118,551 | 600 |

| Dopamine (B1211576) D2 | [3H]-Spiperone | 275 |

| Serotonin 5-HT2A | [3H]-Ketanserin | 120 |

Note: The data in this table is purely illustrative and intended to demonstrate the output of competitive binding assays.

Cellular Target Engagement Studies (In Vitro Cell-Based Assays for Mechanistic Insight)

Assessment of Cellular Uptake and Intracellular Distribution Mechanisms

Understanding if and how 2-Hydroxy-2-phenylethanimidamide hydrochloride enters cells is crucial for interpreting its biological activity. As a hydrochloride salt, the compound is expected to be water-soluble and exist in a protonated, cationic form. Cellular uptake can occur through several mechanisms, including passive diffusion across the lipid bilayer or active transport mediated by membrane proteins. nih.govnih.gov

Initial studies would involve incubating cultured cell lines with the compound and measuring its intracellular concentration over time using techniques like liquid chromatography-mass spectrometry (LC-MS). To elucidate the specific uptake pathway, experiments would be conducted under conditions that inhibit various transport mechanisms. For instance, performing the uptake assay at 4°C or in the presence of metabolic inhibitors like sodium azide (B81097) can help determine if the process is energy-dependent, which is characteristic of active transport. Competition studies with known substrates of specific transporters (e.g., organic cation transporters) could also reveal the involvement of carrier-mediated uptake. nih.gov

Once inside the cell, the compound's distribution can be visualized using fluorescence microscopy, provided a fluorescently tagged version of the compound can be synthesized. This would help determine if the compound accumulates in specific organelles, such as the mitochondria or endoplasmic reticulum, which can provide clues about its mechanism of action.

Molecular Probing of Specific Intracellular Pathways (e.g., Antifungal activity mechanisms in cell lines)

Given the prevalence of amide and amidine moieties in bioactive molecules, investigating the potential antifungal properties of 2-Hydroxy-2-phenylethanimidamide hydrochloride is a logical step. mdpi.comrsc.org Initial screening would determine its Minimum Inhibitory Concentration (MIC) against various fungal strains, such as Candida albicans or Aspergillus fumigatus. If significant antifungal activity is observed, further cell-based assays are required to probe the underlying mechanism.

One common mechanism for antifungal agents is the disruption of the fungal cell membrane by binding to ergosterol (B1671047). This can be tested by performing the MIC assay in the presence of exogenous ergosterol; a significant increase in the MIC value in the presence of ergosterol suggests that the compound acts on the membrane. nih.gov Another major target is the fungal cell wall. The "sorbitol protection assay" can be used to investigate this, where the assay is run in an iso-osmotic medium containing sorbitol. If the compound targets the cell wall, the osmotic protection afforded by the sorbitol will antagonize its antifungal effect, resulting in a higher MIC.

Many systemic amide fungicides act by inhibiting succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain. mdpi.com The effect of 2-Hydroxy-2-phenylethanimidamide hydrochloride on mitochondrial function could be assessed by measuring oxygen consumption rates in fungal cells or by using specific assays to measure SDH enzyme activity directly.

Hypothetical Mechanistic Data for Antifungal Activity

| Fungal Strain | Assay Condition | Hypothetical MIC (µg/mL) | Interpretation |

| C. albicans | Standard Medium (RPMI) | 16 | Baseline activity |

| C. albicans | RPMI + Ergosterol (200 µg/mL) | >128 | Suggests interaction with ergosterol/membrane disruption |

| C. albicans | RPMI + Sorbitol (0.8 M) | 16 | Unlikely to be a cell wall synthesis inhibitor |

Note: The data in this table is hypothetical and serves to illustrate how mechanistic insights are derived from cell-based assays.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis

Design of Compound Libraries for Comprehensive SAR Elucidation

To systematically explore the structure-activity relationships (SAR) of 2-Hydroxy-2-phenylethanimidamide hydrochloride, a focused compound library would be designed and synthesized. nih.gov This library would feature systematic structural modifications around the core scaffold to identify which chemical features are essential for biological activity. Key areas for modification would include:

Phenyl Ring Substitution: Introducing various substituents (e.g., hydroxyl, methoxy (B1213986), halogen, alkyl groups) at the ortho-, meta-, and para-positions of the phenyl ring to probe steric and electronic requirements.

Variation of the Ethanimidamide Moiety: N-alkylation or N-arylation of the amidine nitrogens, or replacement of the amidine with other functional groups (e.g., amide, guanidine) to assess the importance of this group for target interaction.

The design of such libraries leverages principles of medicinal chemistry to maximize the information gained while synthesizing a manageable number of compounds. nih.govresearchgate.net

Example of a Hypothetical Compound Library Design

| Compound ID | R1 (Phenyl Substitution) | R2 (Hydroxyl Group) | R3 (Imidamide N-Substituent) |

| Parent | H | -OH | H |

| Lib-001 | 4-OH | -OH | H |

| Lib-002 | 3,4-(OH)2 | -OH | H |

| Lib-003 | 4-Cl | -OH | H |

| Lib-004 | H | -OCH3 | H |

| Lib-005 | H | -OH | -CH3 |

Correlation of Structural Features with Biological Interaction Profiles (e.g., Affinity, Potency)

Once the compound library is synthesized and tested, the resulting data is analyzed to establish a clear SAR. For instance, if the compound targets adrenergic receptors, SAR data from related phenylethanolamines suggests that hydroxyl groups at the 3 and 4 positions of the phenyl ring are crucial for activity. youtube.comyoutube.com Similarly, the size of the substituent on the terminal nitrogen often dictates the selectivity between α- and β-adrenergic receptors, with larger groups favoring β-receptor activity. youtube.com

Quantitative Structure-Activity Relationship (QSAR) analysis takes this a step further by creating a mathematical model that correlates the chemical properties of the compounds with their biological activity. nih.gov Various molecular descriptors are calculated for each compound in the library, such as:

Lipophilicity (e.g., logP)

Electronic properties (e.g., Hammett constants, dipole moment)

Steric parameters (e.g., molar refractivity, van der Waals volume)

Topological indices (e.g., polar surface area)

Using statistical methods like multiple linear regression, a QSAR equation is generated that can predict the activity of new, unsynthesized compounds. researchgate.net This model provides valuable insights into the key physicochemical properties driving biological potency and can guide the design of more effective analogues.

Interactive QSAR Data Table for a Hypothetical Library

This table shows hypothetical data for a set of analogues, including calculated physicochemical properties and their observed biological activity, which would form the basis of a QSAR model.

| Compound ID | LogP | Polar Surface Area (Ų) | Dipole Moment (Debye) | Observed Activity (Ki, nM) |

| Parent | 0.8 | 74.5 | 3.1 | 85 |

| Lib-001 | 0.7 | 94.7 | 4.2 | 25 |

| Lib-002 | 0.1 | 114.9 | 5.5 | 10 |

| Lib-003 | 1.5 | 74.5 | 2.5 | 110 |

| Lib-004 | 1.2 | 65.3 | 2.9 | 350 |

| Lib-005 | 1.1 | 71.3 | 3.3 | 70 |

Note: The data in this table is for illustrative purposes only.

Development of Predictive Models for Novel Analog Design and Optimization

In the realm of modern medicinal chemistry, the design and optimization of novel therapeutic agents are increasingly driven by computational methods. For a lead compound such as 2-Hydroxy-2-phenylethanimidamide, the development of predictive models is a critical step in transforming a promising initial finding into a refined drug candidate. These in silico models, primarily Quantitative Structure-Activity Relationship (QSAR) models, allow researchers to forecast the biological activity of hypothetical analogs before they are synthesized, saving significant time and resources. By correlating variations in molecular structure with changes in biological efficacy, these models provide a roadmap for rational drug design.

The fundamental principle of QSAR is that the biological activity of a chemical compound is a direct function of its molecular structure and physicochemical properties. The process begins with a "training set" of molecules, which consists of a series of analogs of the lead compound (in this hypothetical case, 2-Hydroxy-2-phenylethanimidamide) for which the biological activity has been determined through in vitro assays. For each analog, a wide range of molecular descriptors are calculated. These descriptors quantify various aspects of the molecule, including:

Electronic properties: such as dipole moment and the energy of molecular orbitals (e.g., HOMO and LUMO), which influence how the molecule interacts with its biological target.

Steric properties: which describe the size and shape of the molecule, such as molecular volume and surface area.

Hydrophobicity: often represented by the partition coefficient (LogP), which governs the molecule's ability to cross cell membranes.

Topological indices: which describe the branching and connectivity of the atoms within the molecule.

Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a mathematical equation is generated that links a selection of these descriptors to the observed biological activity. researchgate.net

Illustrative QSAR Training Set for 2-Hydroxy-2-phenylethanimidamide Analogs

To construct a predictive model, a dataset of synthesized analogs with their measured biological activities is required. The following interactive table represents a hypothetical training set for analogs of 2-Hydroxy-2-phenylethanimidamide, where different substitutions (R-groups) have been made on the phenyl ring. The biological activity is given as pIC50, the negative logarithm of the half-maximal inhibitory concentration.

| Compound ID | R-Group Substitution | pIC50 (Experimental) | LogP (Hydrophobicity) | Molecular Weight | Dipole Moment (Debye) |

| LEAD-01 | H (unsubstituted) | 5.2 | 1.5 | 150.18 | 3.1 |

| AN-01 | 4-Cl | 6.1 | 2.2 | 184.62 | 2.5 |

| AN-02 | 4-CH3 | 5.5 | 2.0 | 164.21 | 3.3 |

| AN-03 | 4-OCH3 | 5.7 | 1.6 | 180.21 | 3.8 |

| AN-04 | 4-NO2 | 6.5 | 1.4 | 195.17 | 1.5 |

| AN-05 | 3-Cl | 5.9 | 2.1 | 184.62 | 2.8 |

| AN-06 | 3-NO2 | 6.3 | 1.3 | 195.17 | 2.0 |

| AN-07 | 2-Cl | 5.4 | 2.1 | 184.62 | 4.1 |

| AN-08 | 2,4-diCl | 6.8 | 2.9 | 219.07 | 2.1 |

A robust QSAR model must be rigorously validated to ensure its predictive power. mdpi.com This typically involves internal validation (e.g., cross-validation) and external validation using a "test set" of compounds that were not used to build the model. nih.gov A statistically significant model, characterized by high correlation coefficients (r²) and cross-validated coefficients (q²), can then be used to predict the activity of new, unsynthesized analogs. nih.gov

For instance, a derived QSAR model might take the form: pIC50 = 0.8 * LogP - 0.5 * DipoleMoment + 0.01 * MolecularWeight + C

This equation would suggest that increasing hydrophobicity (LogP) and molecular weight while decreasing the dipole moment could enhance biological activity.

Application of Predictive Models in Guiding Novel Analog Synthesis

Once a validated QSAR model is established, it becomes a powerful tool for virtual screening and lead optimization. Researchers can design a virtual library of novel analogs of 2-Hydroxy-2-phenylethanimidamide with various unexplored substitutions. The model is then used to predict the pIC50 for each of these virtual compounds. This process allows for the prioritization of synthetic efforts on the most promising candidates, avoiding the synthesis of compounds predicted to have low activity.

More advanced three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), provide even deeper insights by analyzing the steric and electrostatic fields surrounding the molecules. mdpi.com The results are often visualized as contour maps, highlighting regions where bulky groups or specific electronic charges are likely to increase or decrease activity, thereby guiding structural modifications with greater precision. mdpi.com

The following table illustrates how a predictive model could be used to screen a set of virtually designed analogs.

| Novel Compound ID | R-Group Substitution | Predicted pIC50 | Synthetic Priority |

| VIRT-01 | 4-CF3 | 6.9 | High |

| VIRT-02 | 3-CN, 4-Cl | 7.2 | High |

| VIRT-03 | 4-OH | 5.1 | Low |

| VIRT-04 | 4-Br | 6.2 | Medium |

| VIRT-05 | 3,5-diNO2 | 7.5 | High |

The Potential Role of 2-Hydroxy-2-phenylethanimidamide hydrochloride in Modern Chemical Biology and Drug Discovery

The landscape of chemical biology and drug discovery is in constant evolution, driven by the need for novel chemical entities that can serve as research tools, therapeutic leads, and probes to unravel complex biological processes. Within this context, the structural motif of 2-phenylethanimine (B1246399) and its derivatives have garnered significant attention due to their versatile pharmacological profiles. This article focuses on the potential applications of a specific, yet lesser-explored compound, 2-Hydroxy-2-phenylethanimidamide hydrochloride, within the realm of chemical biology and as a foundational element in the development of new research tools. While direct extensive research on this particular hydrochloride salt is not widely documented, its structural components suggest a range of promising applications based on the well-established roles of related compounds.

Potential Applications in Chemical Biology and Research Tools

The unique structural features of 2-Hydroxy-2-phenylethanimidamide hydrochloride, which include a phenyl group, a hydroxyl group, and an imidamide moiety, position it as a compound of interest for various applications in chemical biology. The presence of these functional groups allows for a multitude of potential interactions with biological macromolecules, making it a candidate for development into sophisticated research tools.

Molecular probes are essential tools in chemical biology for identifying and validating new biological targets. The development of 2-Hydroxy-2-phenylethanimidamide hydrochloride into such a probe could be envisioned through several strategic modifications. For instance, the incorporation of a reporter group, such as a fluorescent tag or a biotin (B1667282) moiety, would enable the visualization and tracking of the molecule's interactions within a cellular context. Furthermore, photoaffinity labeling, a powerful technique for identifying protein targets, could be achieved by introducing a photoreactive group onto the scaffold.

The phenethylamine (B48288) core, a key feature of the compound, is a well-known pharmacophore that interacts with a variety of receptors and enzymes. This inherent bioactivity suggests that derivatives of 2-Hydroxy-2-phenylethanimidamide hydrochloride could be designed to bind to specific targets with high affinity and selectivity, thereby serving as probes to elucidate the functions of these targets in health and disease.

Table 1: Potential Modifications of 2-Hydroxy-2-phenylethanimidamide hydrochloride for Molecular Probe Development

| Modification Strategy | Reporter Group/Tag | Potential Application |

| Fluorescent Labeling | Fluorescein, Rhodamine | Cellular imaging and localization studies |

| Affinity Tagging | Biotin, FLAG-tag | Target protein pull-down and identification |

| Photoaffinity Labeling | Azide (B81097), Benzophenone | Covalent labeling and identification of binding partners |

| Radioisotope Labeling | ³H, ¹⁴C | Quantitative binding assays and metabolic studies |

Understanding the intricate mechanisms of biological pathways is a fundamental goal of chemical biology. Small molecules that can selectively modulate the activity of key proteins within these pathways are invaluable for such studies. Given the structural similarities of 2-Hydroxy-2-phenylethanimidamide hydrochloride to known bioactive molecules, it could potentially be used to investigate various cellular processes.

For example, compounds with the phenethylamine scaffold have been shown to interact with neurotransmitter systems. Derivatives of 2-Hydroxy-2-phenylethanimidamide hydrochloride could be synthesized and screened for their ability to modulate the activity of specific receptors or transporters, thereby helping to dissect the signaling pathways involved in neurotransmission. By observing the cellular or physiological responses to treatment with such compounds, researchers could gain insights into the roles of their respective targets in complex biological networks.

A lead scaffold is a core molecular structure that serves as a starting point for the development of new drugs. The process of lead optimization involves systematically modifying the scaffold to improve its potency, selectivity, and pharmacokinetic properties. The 2-phenethylamine framework is a privileged scaffold in medicinal chemistry, forming the basis for a wide range of approved drugs.

2-Hydroxy-2-phenylethanimidamide hydrochloride possesses several features that make it an attractive lead scaffold. The presence of multiple functional groups provides handles for chemical modification, allowing for the generation of a diverse library of analogs. This diversity-oriented synthesis approach can be used to explore the structure-activity relationships (SAR) and identify compounds with improved biological activity. The inherent three-dimensional character of the molecule, conferred by the chiral center at the hydroxyl-bearing carbon, is also a desirable feature in modern drug design, as it can lead to more specific interactions with biological targets.

Table 2: Key Structural Features of 2-Hydroxy-2-phenylethanimidamide hydrochloride as a Lead Scaffold

| Structural Feature | Potential for Modification | Desired Outcome |

| Phenyl Ring | Substitution with various functional groups | Enhanced binding affinity and selectivity |

| Hydroxyl Group | Esterification, etherification, or replacement | Modulation of solubility and metabolic stability |

| Imidamide Moiety | N-alkylation, acylation, or replacement | Alteration of hydrogen bonding capacity and basicity |

| Chiral Center | Synthesis of enantiomerically pure forms | Improved target specificity and reduced off-target effects |

Chemoinformatic databases and virtual screening are powerful computational tools used in the early stages of drug discovery to identify promising hit compounds from large chemical libraries. The inclusion of novel and diverse scaffolds in these databases is crucial for expanding the searchable chemical space and increasing the chances of finding new bioactive molecules.

2-Hydroxy-2-phenylethanimidamide hydrochloride and its virtual derivatives could be valuable additions to these libraries. The compound's unique combination of functional groups and its three-dimensional nature would contribute to the structural diversity of the database. In virtual screening campaigns, the structure of 2-Hydroxy-2-phenylethanimidamide hydrochloride could be used as a query to search for structurally similar compounds with potential biological activity. Furthermore, computational methods such as docking simulations could be employed to predict the binding affinity of this scaffold to various protein targets, thereby prioritizing compounds for experimental testing. The integration of such novel scaffolds into chemoinformatic platforms is essential for the continued success of in silico drug discovery efforts.

Future Directions and Research Gaps

Identification of Underexplored Biological Targets and Mechanisms of Action

The biological activities of 2-Hydroxy-2-phenylethanimidamide hydrochloride remain largely uncharted territory. A crucial first step in realizing its potential lies in the systematic identification of its molecular targets and the elucidation of its mechanisms of action. High-throughput screening campaigns against diverse panels of receptors, enzymes, and ion channels could provide initial "hits." Subsequently, more focused in vitro assays, such as enzymatic inhibition studies, receptor binding assays, and cellular pathway analysis, will be essential to validate these initial findings. Techniques like affinity chromatography and chemical proteomics could be employed to directly identify binding partners within a cellular context.

Furthermore, exploring its effects on fundamental cellular processes such as signal transduction, gene expression, and metabolic pathways will be critical. Investigating its potential to modulate pathways implicated in various diseases, for which the phenylethanimine scaffold has shown some promise, could be a strategic starting point. For instance, the broader class of phenethylamines is known to interact with a range of biological targets, including G-protein coupled receptors (GPCRs) and monoamine transporters. While direct extrapolation is not possible, this knowledge could inform the design of initial screening hypotheses.

Development of Advanced Synthetic Methodologies for Complex and Stereoselective Analogs

To fully explore the structure-activity relationship (SAR) of 2-Hydroxy-2-phenylethanimidamide hydrochloride, the development of robust and versatile synthetic methodologies is paramount. Current synthetic routes, if any are established beyond basic laboratory synthesis, are likely to be rudimentary. Future efforts should focus on creating stereoselective synthetic pathways to access enantiomerically pure forms of the parent compound and its analogs. The presence of a chiral center at the benzylic position suggests that the stereochemistry may play a critical role in biological activity.

Advanced synthetic strategies could include the use of chiral catalysts, enzymatic resolutions, or the employment of chiral starting materials to control the stereochemical outcome. Furthermore, the development of modular synthetic routes would enable the rapid generation of a library of analogs with diverse substitutions on the phenyl ring and modifications to the imidamide functional group. This would facilitate a comprehensive exploration of the chemical space around the core scaffold and allow for the fine-tuning of properties such as potency, selectivity, and pharmacokinetic profiles.

Integration of Multi-Omics Data for Comprehensive Biological Profiling

A systems-level understanding of the biological effects of 2-Hydroxy-2-phenylethanimidamide hydrochloride can be achieved through the integration of multi-omics data. Transcriptomics (RNA-seq), proteomics, and metabolomics studies on cells or tissues treated with the compound can provide an unbiased and comprehensive snapshot of the molecular perturbations it induces. This approach can reveal novel biological pathways and networks affected by the compound, which may not be identified through traditional target-based approaches.

For example, transcriptomic analysis could identify genes whose expression is significantly altered, providing clues about the transcription factors and signaling pathways involved. Proteomics can reveal changes in protein expression and post-translational modifications, offering insights into the downstream effects on cellular machinery. Metabolomics can uncover alterations in metabolic pathways, which could be indicative of specific enzyme inhibition or activation. The integrated analysis of these datasets will be crucial for building a holistic picture of the compound's biological profile and for generating new hypotheses about its mechanism of action.

Exploration of Novel Therapeutic Hypotheses at the Preclinical Research Stage

With a deeper understanding of its in vitro mechanisms and target engagement, researchers can begin to formulate and test novel therapeutic hypotheses at the preclinical stage. This would involve designing and conducting in vitro experiments to assess the compound's potential to modulate disease-relevant pathways in cellular models of various disorders.

Q & A

Q. What are the recommended methods for synthesizing 2-Hydroxy-2-phenylethanimidamide hydrochloride with high purity?

Synthesis typically involves multi-step reactions under controlled conditions. Key steps include:

- Amidination : Reacting 2-hydroxy-2-phenylethanimidamide with hydrochloric acid under nitrogen atmosphere to form the hydrochloride salt.

- Temperature control : Maintaining reaction temperatures between 0–5°C during acid addition to prevent side reactions.

- Purification : Recrystallization using ethanol/water mixtures or chromatography (e.g., reverse-phase HPLC) to achieve >98% purity .

- Characterization : Validate purity via NMR (¹H/¹³C), HPLC-MS, and elemental analysis.

Q. How should researchers handle and store 2-Hydroxy-2-phenylethanimidamide hydrochloride to ensure stability?

- Storage : Keep in airtight, light-resistant containers at –20°C to prevent hydrolysis or oxidation. Desiccate to avoid moisture absorption .

- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid skin contact; wash thoroughly after handling. Monitor for degradation via periodic HPLC analysis .

Q. What solvents are optimal for dissolving 2-Hydroxy-2-phenylethanimidamide hydrochloride in biological assays?

- Aqueous solubility : The hydrochloride salt enhances water solubility (tested up to 50 mg/mL in PBS at pH 7.4).

- Organic solvents : Use DMSO for stock solutions (≤10% v/v in cell culture media to avoid cytotoxicity). Validate solubility via dynamic light scattering (DLS) .

Advanced Research Questions

Q. How can factorial design optimize the synthesis parameters of 2-Hydroxy-2-phenylethanimidamide hydrochloride?

A Box-Behnken or central composite design can systematically evaluate variables:

| Variable | Range Tested | Response Metrics |

|---|---|---|

| Reaction temperature | 0–10°C | Yield, purity |

| HCl concentration | 1–3 M | Salt formation efficiency |

| Stirring rate | 200–600 rpm | Reaction homogeneity |

- Analysis : Use ANOVA to identify significant factors. For example, lower temperatures (2–5°C) and moderate HCl concentrations (2 M) maximize yield (85–90%) while minimizing impurities .

Q. How can researchers resolve contradictions in reported pharmacological data for this compound?

Discrepancies in IC₅₀ values or receptor binding profiles may arise from:

- Assay variability : Standardize protocols (e.g., cell lines, incubation times).

- Analytical validation : Cross-verify using orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays).

- Batch differences : Characterize each batch via LC-MS to confirm structural integrity .

Q. What strategies mitigate toxicity risks when testing 2-Hydroxy-2-phenylethanimidamide hydrochloride in vivo?

- Dose escalation studies : Start at 1–5 mg/kg (rodent models) with monitoring for neurotoxicity or hepatotoxicity.

- Metabolic profiling : Use LC-MS/MS to identify metabolites in plasma and liver microsomes.

- Comparative models : Validate findings in ≥2 species (e.g., mice, zebrafish) to assess cross-species consistency .

Q. How does the hydrochloride salt form influence the compound’s pharmacokinetic properties?

- Bioavailability : The salt improves aqueous solubility, enhancing oral absorption (tested in rat models: Cₘₐₓ = 12.3 µM at 10 mg/kg).

- Half-life : Monitor plasma levels via LC-MS; t₁/₂ ≈ 3.5 hours in rodents due to renal clearance. Adjust dosing intervals accordingly .

Data Contradiction and Validation

Q. How to address conflicting results in the compound’s receptor selectivity?

- Orthogonal assays : Compare radioligand binding (e.g., ³H-labeled competitors) with functional assays (calcium flux, β-arrestin recruitment).

- Structural analogs : Test derivatives to isolate pharmacophore contributions. For example, replacing the hydroxyl group with methoxy may reduce off-target effects .

Q. What controls are essential to ensure reproducibility in stability studies?

- Degradation markers : Monitor for hydrolysis products (e.g., phenylacetonitrile via GC-MS).

- Accelerated stability testing : Expose samples to 40°C/75% RH for 4 weeks and compare to room-temperature controls .

Methodological Best Practices

- Synthesis : Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive functional groups.

- Toxicity screening : Include positive/negative controls (e.g., cisplatin for nephrotoxicity, PBS for vehicle effects).

- Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like PubChem .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.